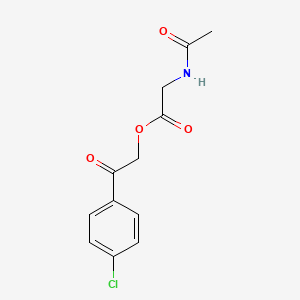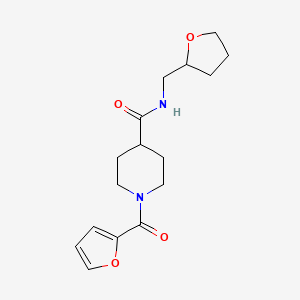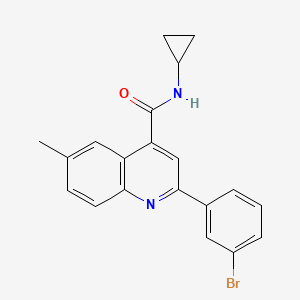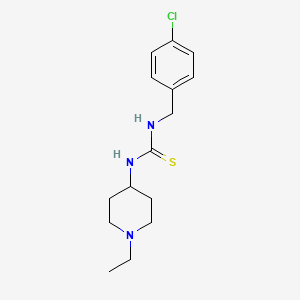![molecular formula C24H19N3O7 B4852788 1-(3,5-dimethylphenyl)-5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4852788.png)
1-(3,5-dimethylphenyl)-5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Description
This chemical compound belongs to the class of organic compounds known as pyrimidinetriones, which are characterized by a pyrimidine ring bearing two ketone groups at positions 2 and 4, and a urea group at position 6. The compound is of interest due to its complex molecular structure that involves multiple functional groups including nitro, methoxy, and furyl groups, making it a candidate for various chemical reactions and studies related to molecular structure analysis.
Synthesis Analysis
The synthesis of related pyrimidinetrione derivatives often involves condensation reactions, Hantzsch synthesis, or modifications thereof. For example, dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)–pyridine-3,5-dicarboxylate was synthesized via Hantzsch condensation reaction under microwave irradiation, demonstrating the potential approach for synthesizing complex pyrimidinetriones (Zhang, Pan, & Liu, 2009).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied, revealing diverse hydrogen-bonded structures and different conformations. For instance, different hydrogen-bonded structures in the isomeric solvates of a similar pyrimidinetrione derivative have been reported, showcasing the impact of solvates on molecular conformation (Rodríguez et al., 2009).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including condensation with aldehydes to form Schiff bases, highlighting their reactivity towards forming new bonds and structures. For example, the synthesis and characterization of a Schiff base involving a pyrimidinetrione derivative were described, providing insights into the chemical properties and reactivity of these molecules (Barakat et al., 2015).
Physical Properties Analysis
The physical properties of pyrimidinetriones, including their solubility, melting points, and crystal structure, are critical for understanding their behavior in different environments. Studies on nitrofuran derivatives of pyrimidinetriones have contributed to understanding the physical characteristics of these compounds (Fujita et al., 1965).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are crucial for the application of pyrimidinetriones in chemical synthesis. The synthesis and molecular characterization of related compounds, like 5,5′-((2,4-dichlorophenyl)methylene)bis(1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione), offer valuable information on the chemical behavior and potential applications of these molecules (Barakat et al., 2015).
properties
IUPAC Name |
(5E)-1-(3,5-dimethylphenyl)-5-[[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O7/c1-13-8-14(2)10-16(9-13)26-23(29)19(22(28)25-24(26)30)12-17-5-7-21(34-17)18-11-15(27(31)32)4-6-20(18)33-3/h4-12H,1-3H3,(H,25,28,30)/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVILNHNOTCLVKE-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])OC)C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])OC)/C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-1-(3,5-dimethylphenyl)-5-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-dibenzyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4852705.png)
![2-(methylthio)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B4852712.png)
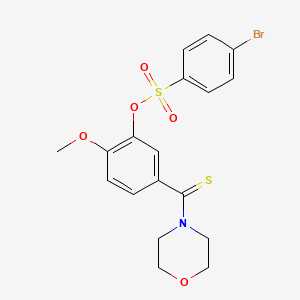
![3-cyclopropyl-N-{2-[(diphenylacetyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4852730.png)
![1-[(2-methylbenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B4852731.png)
![4-(4-fluorophenyl)-3-{[2-(4-methylphenoxy)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B4852741.png)


![methyl 3-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4852762.png)
